Ro 07-1902

Chemosensitization Nitroimidazole CCNU enhancement

Ro 07-1902 (CAS 68160-71-4) is a lipophilic 2-nitroimidazole derivative developed by Hoffmann-La Roche that functions as an electron-affinic antitumor potentiator. Structurally distinct from conventional benzodiazepines despite its historical Roche designation, this compound enhances the therapeutic efficacy of the alkylating nitrosourea agent CCNU (lomustine) against experimental tumors in vivo.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 68160-71-4
Cat. No. B1679431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 07-1902
CAS68160-71-4
SynonymsRo 07-1902;  Ro-07-1902;  Ro07-1902.
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC=COCC(CN1C=CN=C1[N+](=O)[O-])O
InChIInChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-5,8,13H,6-7H2,1H3/b5-2+
InChIKeyXVAVDAAXADYTPR-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 07-1902 (CAS: 68160-71-4): Lipophilic 2-Nitroimidazole Antitumor Potentiator for CCNU Combination Studies


Ro 07-1902 (CAS 68160-71-4) is a lipophilic 2-nitroimidazole derivative developed by Hoffmann-La Roche that functions as an electron-affinic antitumor potentiator [1]. Structurally distinct from conventional benzodiazepines despite its historical Roche designation, this compound enhances the therapeutic efficacy of the alkylating nitrosourea agent CCNU (lomustine) against experimental tumors in vivo [2]. The compound exhibits a molecular weight of 227.22 g/mol with formula C9H13N3O4, and its lipophilic character confers distinct pharmacokinetic and chemosensitization properties that differentiate it from more hydrophilic 2-nitroimidazole analogs such as misonidazole [3].

Why Ro 07-1902 Cannot Be Substituted with Other 2-Nitroimidazoles in Chemosensitization Research


Within the 2-nitroimidazole class, chemosensitization potency is not uniform; rather, it exhibits a parabolic dependence on lipophilicity (log P) that renders both highly hydrophilic and extremely lipophilic analogs ineffective or suboptimal [1]. Ro 07-1902 occupies a specific lipophilicity window (partition coefficient 0.43–20 range) that confers superior CCNU enhancement compared to the reference compound misonidazole, while more hydrophilic analogs such as SR 2508 and Ro 03-8799 show markedly weaker or absent chemosensitization activity [2]. Substituting Ro 07-1902 with a less lipophilic nitroimidazole would compromise the dose-modifying effect at low CCNU doses, whereas substitution with the more potent but structurally distinct benznidazole (Ro 07-1051) introduces a different efficacy-toxicity profile with altered dose modifying factors for both tumor response and host bone marrow toxicity [3].

Ro 07-1902 (CAS: 68160-71-4) Comparative Quantitative Evidence for Scientific Selection


Superior CCNU Enhancement at Low Doses: Ro 07-1902 vs. Misonidazole

In head-to-head dose-response comparisons using the KHT sarcoma model in C3H mice, Ro 07-1902 demonstrated substantially greater enhancement of CCNU anti-tumor effect than the reference 2-nitroimidazole misonidazole (MISO) at low sensitizer doses (0.1–0.9 mmol/kg) [1]. This superiority was established through direct sensitizer dose-response curve comparisons within the same study, confirming that Ro 07-1902 belongs to a subset of lipophilic analogs with enhanced chemosensitization activity relative to MISO [2].

Chemosensitization Nitroimidazole CCNU enhancement

Dose Modifying Factor (DMF) Comparison: Ro 07-1902 vs. Benznidazole for CCNU Tumor Response

In a direct comparative study examining chemosensitization of the KHT sarcoma, Ro 07-1902 (2.5 mmol/kg) achieved a dose modifying factor (DMF) of 2.5–3.0 for CCNU tumor response, whereas benznidazole (Ro 07-1051, 0.3 mmol/kg) yielded a DMF of 1.5–2.0 under comparable experimental conditions [1]. The DMF represents the factor by which the CCNU dose can be reduced while maintaining equivalent tumor growth delay. Notably, Ro 07-1902 was administered at an 8.3-fold higher molar dose than benznidazole, indicating that despite requiring a higher dose to achieve its maximal effect, Ro 07-1902 produced a numerically greater maximal enhancement of CCNU activity [2].

Dose modifying factor Tumor response Combination therapy

In Vitro CCNU Metabolism Inhibition Potency: Ro 07-1902 vs. Other 2-Nitroimidazoles

In a systematic in vitro assessment using mouse liver microsomal preparations, Ro 07-1902 inhibited CCNU hydroxylation with an I50 value of 1.4 mM, positioning it as an intermediate-potency inhibitor within the 2-nitroimidazole class [1]. The I50 values for comparator compounds were: SR 2508 (15.5 mM), Ro 03-8799 (6.4 mM), misonidazole (5.8 mM), Ro 07-1127 (0.4 mM), and benznidazole (0.37 mM). Ro 07-1902 is approximately 4.1-fold more potent than misonidazole (1.4 vs. 5.8 mM) but 3.5- to 3.8-fold less potent than Ro 07-1127 and benznidazole, respectively [2]. The inhibition potency correlated with lipophilicity and with in vivo chemosensitization efficacy, suggesting cytochrome P450-mediated inhibition of CCNU metabolism as a mechanistic contributor [1].

Cytochrome P450 inhibition CCNU metabolism I50 ranking

Therapeutic Index Assessment: Tumor DMF vs. Host Toxicity DMF with Ro 07-1902

In the C3H mouse model, Ro 07-1902 (2.5 mmol/kg) produced a DMF for CCNU tumor response of 2.5–3.0, while concurrently producing a DMF for host white blood cell count depression of 1.6 and a DMF for LD50/30 of 1.5 [1]. This differential between tumor enhancement (DMF 2.5–3.0) and host toxicity enhancement (DMF 1.5–1.6) indicates a therapeutic gain at low CCNU doses, with Ro 07-1902 producing approximately 1.7- to 2.0-fold greater enhancement of the desired tumor effect than of dose-limiting bone marrow toxicity [2]. By comparison, benznidazole (0.3 mmol/kg) produced tumor DMF of 1.5–2.0 with corresponding toxicity DMFs of 1.2 (WBC) and 1.3 (LD50), yielding a smaller absolute difference between tumor and toxicity enhancement [1].

Therapeutic index Bone marrow toxicity LD50

Lipophilicity-Dependent Activity Classification: Ro 07-1902 vs. Hydrophilic 2-Nitroimidazole Analogs

A comprehensive structure-activity relationship study of neutral 2-nitroimidazoles spanning four orders of magnitude in octanol/water partition coefficient (PC; misonidazole PC = 0.43) demonstrated that chemosensitization activity exhibits a parabolic dependence on log PC [1]. Analogs more hydrophilic than misonidazole (PC < 0.43) were uniformly inactive in enhancing CCNU anti-tumor effect against the KHT sarcoma, as were those with very high PCs (>20). Ro 07-1902 falls within the optimal lipophilicity window (PC 0.43–20) and was among the lipophilic analogs (including benznidazole) that gave enhancements superior to misonidazole [2]. This finding is consistent across both CCNU and chlorambucil (CHL) enhancement studies [2].

Lipophilicity Structure-activity relationship Partition coefficient

Ro 07-1902 (CAS: 68160-71-4): Evidence-Backed Research Application Scenarios


Preclinical Combination Therapy Studies Requiring Maximal CCNU Dose Reduction

Ro 07-1902 is the appropriate selection for investigators designing murine KHT sarcoma models where the primary experimental endpoint is maximal enhancement of CCNU anti-tumor efficacy. At 2.5 mmol/kg, Ro 07-1902 achieves a DMF of 2.5–3.0 for tumor response [1], enabling CCNU dose reductions of 60–67% while preserving equivalent tumor growth delay. This degree of dose reduction exceeds that achievable with benznidazole (DMF 1.5–2.0) [1] or misonidazole at comparable doses [2].

Metabolic Inhibition Studies Investigating Cytochrome P450-Mediated Chemosensitization

Ro 07-1902 is a validated tool compound for in vitro microsomal assays examining the relationship between nitroimidazole lipophilicity and CCNU hydroxylation inhibition. With an I50 of 1.4 mM in mouse liver microsomes [1], it occupies an intermediate position between the weaker inhibitor misonidazole (5.8 mM) and the potent inhibitor benznidazole (0.37 mM) [1]. This graded potency makes Ro 07-1902 suitable for concentration-response studies exploring the mechanistic link between P450 inhibition and in vivo chemosensitization.

Therapeutic Index Optimization Studies in Murine Oncology Models

For studies evaluating the balance between tumor chemosensitization and host bone marrow toxicity, Ro 07-1902 provides a well-characterized profile: tumor DMF of 2.5–3.0 versus WBC depression DMF of 1.6 and LD50/30 DMF of 1.5 [1]. This differential of approximately 0.9–1.5 DMF units between tumor and toxicity endpoints [1] supports investigations into whether nitroimidazole-mediated chemosensitization can achieve a meaningful therapeutic gain at low CCNU doses, as established in the original studies [2].

Structure-Activity Relationship Studies of Lipophilic Electron-Affinic Agents

Ro 07-1902 represents a key reference compound within the 2-nitroimidazole series for SAR investigations examining the parabolic relationship between lipophilicity (partition coefficient) and chemosensitization efficacy [1]. Its position within the optimal PC range (0.43–20) and its demonstrated superiority over misonidazole [2] establish Ro 07-1902 as a benchmark lipophilic analog against which novel chemosensitizer candidates may be compared in KHT sarcoma and related murine tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 07-1902

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.